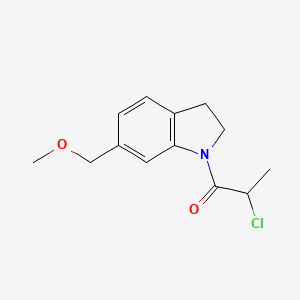

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one

Übersicht

Beschreibung

“2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for treating various disorders, including cancer cells and microbes . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- 2-Chloro-1-methoxymethylindole-3-carboxaldehyde : This compound is a substrate for various nitrogen nucleophiles, leading to the synthesis of 2-substituted indoles. It has been used as a precursor for the tryptophan residue of moroidin, a bicyclic octapeptide (Comber & Moody, 1992).

Pharmacological Properties

Adrenolytic Activity : Compounds similar to 2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one have been synthesized and tested for adrenolytic activity, showing potential in treating conditions like hypertension and arrhythmias (Groszek et al., 2010).

Antimicrobial and Antifungal Properties : Certain indole derivatives, related to this compound, have shown promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Anticancer Potential : Some indole-based compounds, structurally similar to this compound, have been evaluated for their anticancer efficacy, particularly in ovarian cancer cells (Karthikeyan et al., 2019).

Chemical Analysis and Detection

- Detection of Mercury Ions : A novel spirooxazine derivative, structurally related to this compound, has been used as a colorimetric probe for the sensitive detection of mercury ions (Pattaweepaiboon et al., 2020).

Rotational-Tunnelling Spectrum

- Hydroxymethyl Radical Study : Research involving the hydroxymethyl radical, which may have structural relevance to this compound, has contributed to understanding rotational-tunnelling spectra in chemistry and astronomy (Bermúdez et al., 2017).

Catalytic Decomposition

- Catalytic Decomposition Studies : Investigations into the catalytic decomposition of indole derivatives, which are structurally related to this compound, have provided insights into producing various indolyl ketones (Bhandari & Snieckus, 1971).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Therefore, “2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one”, being an indole derivative, could also be a subject of future research in the field of medicinal chemistry.

Wirkmechanismus

Indole Derivatives and Their Biological Potential

Indole derivatives are a group of bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Biological Activities

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Pharmacological Activity

Some indole derivatives have shown potent antiviral activities. For example, certain derivatives have exhibited inhibitory activity against influenza A and Coxsackie B4 virus . Other derivatives have shown anti-inflammatory and analgesic activities .

Biochemische Analyse

Cellular Effects

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which suggest that this compound may have similar effects on cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives are known to interact with multiple receptors and enzymes, which can result in various biological activities . The exact molecular mechanism of this compound is still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives have been shown to be relatively stable, but their degradation products can also exhibit biological activity . Long-term studies are required to understand the temporal effects of this compound in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Indole derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing any potential toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can influence their biological activity . The specific metabolic pathways of this compound are still being investigated.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives have been shown to target specific compartments or organelles within cells, which can influence their biological effects . The subcellular localization of this compound is an important aspect of its biochemical analysis.

Eigenschaften

IUPAC Name |

2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-4-3-10(8-17-2)7-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBPXFXARWTURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=C(C=C2)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)

![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)